2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a pyridin-3-yl substituent at the 5-position and a methyl group at the 4-position of the triazole ring. The sulfanyl (-S-) linker connects the triazole core to an acetamide group, which is further substituted with a naphthalen-1-yl moiety.
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-25-19(15-8-5-11-21-12-15)23-24-20(25)27-13-18(26)22-17-10-4-7-14-6-2-3-9-16(14)17/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVBHINOMXWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine and naphthalene groups via nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The naphthalene moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous 1,2,4-triazole derivatives with variations in substituents, synthesis protocols, and physicochemical properties. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations: Triazole Substituents: The target compound’s 4-methyl and 5-pyridin-3-yl groups differ from analogs with allyl (e.g., 6a in ) or ethyl (e.g., VUAA1 in ) groups at position 3. Methyl and ethyl substituents may enhance metabolic stability compared to allyl groups.
Synthesis and Physical Properties: Yields for triazole derivatives range from 50–83% depending on substituents and reaction conditions . Melting points correlate with molecular symmetry and intermolecular interactions. For example, 6a (phenyl substituent) melts at 182–184°C, while 6b (2-nitrophenyl) melts lower (161–163°C) due to reduced crystallinity .
Spectral Data :
- IR spectra of related compounds show characteristic C=O stretches (1671–1682 cm⁻¹) and NH bands (3262–3302 cm⁻¹) . The target compound would likely exhibit similar peaks.
- 1H NMR signals for triazole protons appear at δ 8.36–8.40, while naphthalene protons resonate at δ 7.20–8.12 .
Biological Activity: Compounds with electron-withdrawing groups (e.g., nitro, bromo) on the acetamide aryl ring show enhanced antimicrobial and anti-inflammatory activities .
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C18H18N4OS |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C18H18N4OS/c1-12(19)14-20(21)13(18(24)25)15(22)16(23)17(14)10-8-6-5-7-9(10)11/h5-11H,12H2,(H,19,24)(H,22,23) |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process includes the formation of the triazole ring followed by the introduction of the sulfanyl group and the naphthalenic moiety. Specific reagents and conditions are optimized to achieve high yield and purity.
Synthetic Route Overview
- Formation of Triazole Ring : Utilizing pyridine derivatives and appropriate coupling agents.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
- Acetamide Formation : Coupling with naphthalene derivatives to form the final product.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The mechanism appears to involve inhibition of key metabolic pathways in microbial cells.
Anticancer Activity
In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 6.5 |
| A549 (Lung Cancer) | 7.2 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways.
The proposed mechanism of action includes:
- Enzyme Inhibition : Binding to specific enzymes involved in cell metabolism.
- Apoptosis Induction : Triggering apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Study 1: Antimicrobial Efficacy
A study conducted on various strains of Staphylococcus aureus showed that the compound inhibited growth at concentrations as low as 10 µg/mL, indicating strong potential as an antimicrobial agent.
Study 2: Anticancer Activity
In research involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability across multiple types of cancer cells, particularly effective against cervical and breast cancer cells with IC50 values ranging from 5 to 8 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
